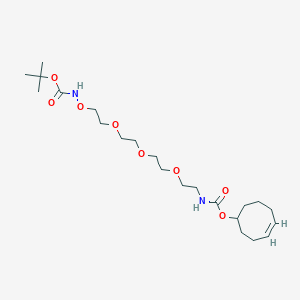

TCO-PEG3-oxyamineBoc

Description

Contextualization within Bioorthogonal Chemistry Paradigms

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. conju-probe.comconju-probe.com These reactions are characterized by their high selectivity, biocompatibility, and rapid kinetics. conju-probe.comtcichemicals.com The development of bioorthogonal reactions has revolutionized the study of biomolecules in their natural environment.

A key reaction in this field is the strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC) between a trans-cyclooctene (B1233481) (TCO) and a tetrazine. tcichemicals.comiris-biotech.de This reaction is exceptionally fast and proceeds without the need for a toxic copper catalyst, making it ideal for use in living cells. iris-biotech.detcichemicals.com TCO-PEG3-oxyamineBoc is a prime example of a reagent designed to harness the power of this bioorthogonal reaction. conju-probe.com Its TCO moiety allows it to react specifically with tetrazine-labeled molecules, enabling researchers to tag and study a wide range of biological targets. conju-probe.com

Significance in Modern Chemical Biology and Bioconjugation Methodologies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This technique is fundamental to many areas of chemical biology, including the development of antibody-drug conjugates (ADCs), diagnostic imaging agents, and tools for studying protein function. axispharm.comaxispharm.com The use of heterobifunctional linkers like this compound has greatly advanced bioconjugation methodologies. conju-probe.com

The modular nature of this compound provides researchers with a versatile tool for a variety of applications. conju-probe.comaxispharm.com The TCO group serves as a "click" handle for attaching the linker to a tetrazine-modified biomolecule, while the protected oxyamine can be deprotected to reveal a reactive group for conjugation to another molecule of interest. conju-probe.com This allows for the stepwise and controlled assembly of complex bioconjugates. The applications of such technologies are vast, ranging from fluorescent imaging and drug delivery to PET and SPECT imaging and radionuclide therapy. conju-probe.comconju-probe.com

Structural Components and Their Design Principles for Research Applications

The efficacy of this compound as a bioconjugation reagent stems from the carefully designed properties of its three main components: the trans-cyclooctene (TCO) moiety, the polyethylene (B3416737) glycol (PEG) spacer, and the protected oxyamine functionality.

The trans-cyclooctene (TCO) is an eight-carbon ring containing a trans double bond. This configuration introduces significant ring strain, making the double bond highly reactive. tcichemicals.comwikipedia.org This high reactivity is the driving force behind the rapid SPIEDAC reaction with tetrazines. tcichemicals.comiris-biotech.de The reaction is not only fast but also highly selective, as the TCO group does not react with other functional groups typically found in biological systems. conju-probe.comconju-probe.com

The geometry of the TCO ring also gives rise to different isomers, primarily axial and equatorial forms, which can exhibit different reaction kinetics and stability. nih.gov The axial isomer has been shown to react faster with tetrazines and possess greater stability compared to the equatorial isomer. tcichemicals.comnih.gov The choice of isomer can therefore be a critical consideration in the design of bioconjugation experiments.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C19H35N3O7 |

| Molecular Weight | 417.50 |

| Purity | >90% |

| Physical Form | Colorless oil |

| Solubility | DCM, THF, acetonitrile, DMF, and DMSO |

| Storage | -20°C, avoid light |

Data sourced from Conju-Probe. conju-probe.com

The TCO and oxyamine functionalities are connected by a short chain of three repeating ethylene (B1197577) glycol units, known as a PEG3 spacer. conju-probe.com PEG is a synthetic polymer well-known for its beneficial properties in biological applications. chempep.comlifetein.com

The key properties and functions of the PEG spacer include:

Hydrophilicity: The PEG chain is highly water-soluble, which helps to improve the solubility of the entire this compound molecule and any resulting bioconjugates in aqueous environments. chempep.comlifetein.comrsc.org This is crucial for reactions carried out in biological buffers or within living cells.

Biocompatibility: PEG is generally non-toxic and has low immunogenicity, meaning it is less likely to provoke an immune response. chempep.comlifetein.com

Steric Hindrance Modulation: The flexible PEG chain acts as a spacer, physically separating the TCO group from the oxyamine and the molecules they are attached to. This reduces steric hindrance and can lead to more efficient conjugation reactions. lifetein.cominterchim.fr

Pharmacokinetic Improvement: In therapeutic applications, PEGylation (the attachment of PEG chains) can increase the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a longer circulation time in the body. chempep.comlifetein.com

Table 2: Related TCO-PEG3 Compounds

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| TCO-PEG3-amine | C17H32N2O5 | 344.23 | 1800507-93-0 |

| TCO-PEG3-NHS ester | C22H34N2O9 | 470.5 | 2141981-88-4 |

| TCO-PEG3-alcohol | C15H27NO5 | 301.4 | 2566420-12-8 |

Data sourced from BroadPharm and Conju-Probe. conju-probe.combroadpharm.combroadpharm.combroadpharm.com

The oxyamine group (-ONH2) is another key functional component of the molecule. It can react with aldehydes and ketones to form stable oxime linkages. axispharm.com This provides a second, orthogonal conjugation handle, allowing for the attachment of a different molecule to the TCO-PEG3 linker.

To prevent the oxyamine from reacting prematurely, it is protected with a tert-butyloxycarbonyl (Boc) group. researchgate.netbzchemicals.com The Boc group is a common protecting group for amines because it is stable under a wide range of conditions but can be easily removed when desired, typically by treatment with a strong acid. bzchemicals.comorganic-chemistry.org This strategic use of a protecting group allows for precise control over the timing and sequence of conjugation reactions, a critical aspect of complex, multi-step organic synthesis and bioconjugation. researchgate.net

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N2O8/c1-22(2,3)32-21(26)24-30-18-17-29-16-15-28-14-13-27-12-11-23-20(25)31-19-9-7-5-4-6-8-10-19/h4-5,19H,6-18H2,1-3H3,(H,23,25)(H,24,26)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVKKISCKHOSSB-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)OC1CCCC=CCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)OC1CCC/C=C/CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Bioorthogonal Reactivity Profiles

Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) Cycloaddition with Tetrazines

The SPIEDAC reaction between a TCO and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high selectivity. conju-probe.cominterchim.fr This reaction proceeds without the need for a catalyst and is highly efficient in complex biological environments. conju-probe.cominterchim.fr The driving force for this rapid cycloaddition is the significant ring strain of the trans-cyclooctene (B1233481) ring. nih.gov

The reaction rates of TCO derivatives with various tetrazines have been extensively studied. Second-order rate constants can be exceptionally high, with some combinations exceeding 10^6 M⁻¹s⁻¹. nih.gov These rates are significantly influenced by the substituents on both the TCO and the tetrazine ring. nih.govrsc.org

For instance, electron-withdrawing groups on the tetrazine generally increase the reaction rate by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org Conversely, electron-donating groups on the tetrazine tend to slow down the cycloaddition. nih.gov The structure of the TCO itself is also a critical determinant of reactivity. Highly strained TCO derivatives, such as those with fused cyclopropane (B1198618) (s-TCO) or dioxolane (d-TCO) rings, exhibit significantly enhanced reaction rates compared to the parent TCO. nih.govnih.gov

A stopped-flow spectrophotometer is a common instrument used to measure these fast kinetics by monitoring the disappearance of the characteristic tetrazine absorbance upon reaction with a TCO. nih.gov The table below presents a compilation of representative second-order rate constants for the reaction of various TCO derivatives with different tetrazines, illustrating the impact of substitution on reaction kinetics.

\Rate constants can vary based on specific isomers, linkers, and experimental conditions.*

A key advantage of the SPIEDAC reaction is its remarkable chemoselectivity. conju-probe.comwiley.com The TCO and tetrazine moieties are mutually reactive and generally inert to the vast array of functional groups present in biological systems, such as amines, thiols, and carboxylic acids. conju-probe.comconju-probe.com This orthogonality allows for precise labeling of biomolecules in complex environments like cell lysates, living cells, and even whole organisms. conju-probe.comnih.gov

Studies have demonstrated that the TCO-tetrazine ligation proceeds efficiently in aqueous buffers, cell culture media, and blood serum without significant side reactions. nih.govnih.gov The hydrophilic PEG3 spacer in TCO-PEG3-oxyamineBoc further enhances its biocompatibility and solubility in aqueous environments, minimizing non-specific interactions. conju-probe.comconju-probe.com While TCOs can be susceptible to isomerization in the presence of certain transition metals or high concentrations of thiols, newer generation TCOs have been engineered for improved stability. nih.govresearchgate.net

The stereochemistry of substituents on the TCO ring significantly impacts its reactivity. TCO derivatives can exist as different isomers, most notably axial and equatorial isomers, which refer to the orientation of the substituent relative to the plane of the eight-membered ring.

It has been consistently shown through experimental and computational studies that the axial isomer of a substituted TCO is more reactive than its equatorial counterpart. researchgate.netnih.gov The increased reactivity of the axial isomer is attributed to greater ring strain compared to the equatorial isomer. researchgate.net For example, the second-order rate constant for the reaction of the axial isomer of 5-hydroxy-trans-cyclooctene with 3,6-dipyridyl-s-tetrazine was found to be approximately four times greater than that of the equatorial isomer. researchgate.net Density functional theory (DFT) calculations have supported these experimental findings, showing the axial isomer to be higher in energy. researchgate.net

The position of the double bond within the cyclooctene (B146475) ring also influences reactivity. For instance, moving the double bond from the 4-position to the 2-position can affect both the reaction rate and the stability of the TCO. nih.gov

Comprehensive Studies of Chemoselectivity in Complex Chemical Environments

Oxime Ligation Mechanism: Reaction Kinetics and Environmental Influences (e.g., pH)

The second reactive handle in this compound is the Boc-protected oxyamine. Following removal of the Boc protecting group, the free oxyamine (-ONH₂) can react with an aldehyde or ketone to form a stable oxime bond (-O-N=C). conju-probe.comrsc.org This reaction is also highly chemoselective and bioorthogonal. mdpi.comnih.gov

The reaction can be significantly accelerated by nucleophilic catalysts, such as aniline (B41778) and its derivatives (e.g., m-phenylenediamine). nih.govresearchgate.net These catalysts facilitate the dehydration step by forming a more reactive Schiff base intermediate. nih.gov Studies have shown that catalysts like m-phenylenediamine (B132917) can increase the reaction rate by orders of magnitude compared to the uncatalyzed reaction at physiological pH. nih.govresearchgate.net

Interplay between TCO and Oxyamine Reactivities in Dual-Functionalized Systems

The presence of both a TCO and a protected oxyamine on the same molecule allows for a dual-functionalization strategy. conju-probe.com The key to the successful application of such a system is the orthogonality of the two reactions. The SPIEDAC reaction of the TCO with a tetrazine is completely orthogonal to the oxime ligation. google.com The TCO group does not interfere with the oxime formation, and the oxyamine (both protected and deprotected) does not react with tetrazines.

This orthogonality allows for a controlled, stepwise conjugation. For example, a biomolecule can first be labeled via the TCO moiety with a tetrazine-functionalized tag. Subsequently, the Boc protecting group on the oxyamine can be removed (typically under acidic conditions), and the now-free oxyamine can be used to conjugate a second molecule containing an aldehyde or ketone. This stepwise approach enables the construction of complex, multifunctional bioconjugates. nih.gov

Theoretical Modeling and Computational Chemistry Studies of Reaction Pathways

Computational chemistry, particularly DFT, has been an invaluable tool for understanding and predicting the reactivity of bioorthogonal reactions. rsc.orgchemrxiv.org For the SPIEDAC reaction, computational studies have elucidated the factors governing the high reactivity of TCOs. nih.govresearchgate.net These studies have focused on the distortion/interaction model, which analyzes the reaction barrier in terms of the energy required to distort the reactants into their transition state geometries (distortion energy) and the favorable interaction between the distorted molecules (interaction energy). rsc.orgresearchgate.net

Calculations have confirmed that the high reactivity of strained alkenes like TCO arises from their pre-distorted ground-state geometries, which are closer to the transition state structure, thus lowering the distortion energy required for the reaction. rsc.org Computational models have successfully predicted the enhanced reactivity of strained TCO derivatives like s-TCO and d-TCO and have rationalized the higher reactivity of axial versus equatorial isomers. nih.govresearchgate.netcore.ac.uk These theoretical models are also used to screen new tetrazine and dienophile structures to identify candidates with optimal reactivity and stability profiles. chemrxiv.orgrsc.org

For oxime ligation, theoretical studies have helped to understand the mechanism of catalysis and the influence of pH on the reaction rate. scilit.com Molecular modeling can be used to study the structures of intermediates and transition states, providing insights into how catalysts like aniline facilitate the dehydration step. researchgate.net These computational approaches continue to guide the design of more efficient and versatile bioorthogonal reagents.

Quantum Chemical Calculations of Transition States and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable in understanding the reactivity of TCO in inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazines. researchgate.netrsc.org These computational methods allow for the precise calculation of the geometries and energies of reactants, transition states, and products, providing a quantitative picture of the reaction energy profile.

The high reactivity of TCO is attributed to its significant ring strain. rsc.org The trans-configuration of the double bond within the eight-membered ring forces the molecule into a high-energy, twisted conformation. Ab initio calculations have identified the 'crown' conformation as the lowest energy state for trans-cyclooctene, with a 'half chair' conformation being significantly higher in energy. nih.gov The reaction with a dienophile, such as a tetrazine, proceeds through a transition state that relieves some of this strain, thus lowering the activation energy of the reaction. rsc.org

Computational studies have shown that the fusion of a cyclopropane ring to the TCO core, creating a "strained" TCO (s-TCO), can further enhance reactivity. nih.govnih.gov Transition state calculations predicted that s-TCO would react significantly faster than the parent TCO, a prediction that was subsequently confirmed by experimental measurements. nih.gov This enhanced reactivity is a direct consequence of the increased conformational strain, which forces the TCO ring into a conformation that more closely resembles the transition state of the Diels-Alder reaction. rsc.orgnih.gov

The electronic nature of the tetrazine dienophile also plays a crucial role in the reaction energetics. Quantum chemical calculations have been used to correlate the energies of the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 of various tetrazine derivatives with the activation barriers of their reactions with TCO. rsc.org For most tetrazines, a linear relationship is observed between the energy of the LUMO+1 and the free energy of activation, providing a predictive tool for designing tetrazines with tailored reactivity. rsc.org

The following table summarizes key findings from quantum chemical calculations on TCO reactivity:

| System | Computational Method | Key Finding | Reference |

| TCO + Tetrazine | DFT | The high reactivity of TCO is due to its significant ring strain, which lowers the activation energy of the iEDDA reaction. | rsc.org |

| s-TCO + Tetrazine | Ab initio | The fusion of a cyclopropane ring to TCO increases conformational strain, leading to a predicted and experimentally verified increase in reaction rate. | nih.govnih.gov |

| Substituted Tetrazines + TCO | DFT | A linear correlation exists between the LUMO+1 energy of the tetrazine and the activation energy of the reaction, enabling predictive design of reactants. | rsc.org |

| Axially vs. Equatorially Substituted TCO | DFT | The axial isomer of a functionalized TCO is higher in energy than the equatorial isomer, leading to a four-fold increase in reactivity. | researchgate.net |

Molecular Dynamics Simulations of Reactivity in Aqueous and Biological Media

While quantum chemical calculations provide invaluable insights into the intrinsic reactivity of molecules, they often model reactions in the gas phase. To understand how these reactions behave in the complex environments of aqueous solutions and biological systems, molecular dynamics (MD) simulations are employed. These simulations model the dynamic interactions between the reactants and the surrounding solvent molecules, providing a more realistic picture of the reaction landscape.

MD simulations of TCO-functionalized macromolecules, such as polymers, in aqueous solution have revealed the importance of hydrophobic effects in modulating reactivity. nih.gov In these simulations, the hydrophobic TCO moieties can aggregate to form patches, effectively increasing their local concentration. nih.gov This pre-organization can lead to a significant enhancement in the observed reaction rates with lipophilic tetrazines, as the reactants are brought into close proximity within these hydrophobic pockets. nih.gov

The PEG3 linker in this compound is expected to play a significant role in its behavior in aqueous media. The hydrophilic nature of the polyethylene (B3416737) glycol (PEG) chain enhances water solubility and can influence the presentation of the TCO group to its reaction partner. interchim.fr MD simulations can be used to model the conformational dynamics of the PEG linker and its effect on the accessibility of the TCO ring for reaction.

Furthermore, MD simulations can shed light on the interactions between TCO-functionalized molecules and biological components, such as proteins. acs.org These simulations can help to understand how the local environment of a protein surface might affect the reactivity of a conjugated TCO moiety, for instance, through steric hindrance or local changes in polarity.

The table below highlights the contributions of molecular dynamics simulations to understanding TCO reactivity in relevant media:

| System | Simulation Type | Key Finding | Reference |

| TCO-functionalized Polymers in Water | Coarse-grained MD | Hydrophobic TCO units can form aggregates, increasing their local concentration and enhancing reaction rates with lipophilic reactants. | nih.gov |

| PAA and Surfactant in Water | MD | Demonstrates how polymers can adsorb onto surfactant aggregates, illustrating a potential mechanism for the interaction of this compound with cellular structures. | rsc.org |

| General TCO-Protein Conjugates | - | MD simulations can be used to probe the influence of the local protein environment on TCO reactivity. | acs.org |

Side Reactions and Stability Considerations for this compound

The utility of any bioorthogonal reagent is critically dependent on its stability under the conditions of its intended application. For this compound, this includes its stability in aqueous buffers and complex biological media, as well as its propensity to undergo side reactions that could compromise its reactivity.

Investigation of TCO Isomerization to cis-Cyclooctene (CCO) and Consequent Loss of Reactivity

One of the primary deactivation pathways for trans-cyclooctene is its isomerization to the thermodynamically more stable but significantly less reactive cis-cyclooctene (CCO). broadpharm.comnih.gov The trans-isomer is estimated to be seven-fold more reactive in iEDDA reactions than its cis-counterpart. broadpharm.com This isomerization represents a critical liability, as it leads to a loss of the desired bioorthogonal reactivity.

The mechanism of this isomerization can be complex. While TCO is reasonably stable in simple aqueous buffers, the presence of certain biological components can accelerate the conversion to CCO. nih.gov For instance, studies have shown that copper-containing serum proteins can mediate the trans-to-cis isomerization of TCO conjugated to antibodies. nih.gov This observation has important implications for in vivo applications, where the stability of the TCO tag over time is crucial.

The rate of isomerization can be influenced by the local chemical environment and the nature of the linker attaching the TCO moiety to a larger molecule. It has been demonstrated that increasing the steric hindrance around the TCO group can impede its interaction with serum proteins, thereby slowing down the rate of isomerization. acs.org The design of the TCO derivative itself also plays a role, with some isomers exhibiting greater stability than others. For example, trans-cyclooct-2-enol has been reported to have a tenfold increase in stability against isomerization compared to the 4-enol isomer. nih.gov

The photoisomerization of cis-cyclooctene to trans-cyclooctene is a key step in the synthesis of many TCO reagents. nih.govresearchgate.net Kinetic studies of this photochemical process have shown that it is an equilibrium reaction, with the reverse reaction from trans- to cis-cyclooctene also occurring. nih.gov

Stability Assessment in Diverse Aqueous and Biological Buffer Systems

The stability of this compound in various aqueous and biological buffers is a key parameter for its successful application. The TCO functional group is generally reported to be stable in aqueous buffered media for extended periods, for example, for weeks at 4°C. interchim.fr This stability is essential for applications that require pre-functionalization of biomolecules and subsequent storage before use.

More advanced TCO derivatives, such as cis-dioxolane-fused TCO (d-TCO), have been specifically designed for improved stability and are reported to be stable in aqueous solution and blood serum. nih.govresearchgate.netrsc.org The introduction of electron-withdrawing groups, such as the oxygen atoms in the dioxolane ring, is thought to contribute to this enhanced stability by reducing the electron density of the double bond. nih.gov

The PEG3 linker in this compound is expected to confer good aqueous solubility, which is a desirable property for a bioorthogonal reagent. interchim.fr The stability of the Boc-protected oxyamine group under various buffer conditions is also an important consideration, as its integrity is necessary for subsequent ligation steps if it is to be used as a bifunctional linker.

The following table summarizes the stability characteristics of TCO derivatives in different media:

| TCO Derivative | Medium | Stability Finding | Reference |

| General TCO | Aqueous Buffer (pH 7-9) | Long-term stability, suitable for bioconjugation. | broadpharm.com |

| TCO-NHS ester | Aqueous Buffer (4°C) | Stable for weeks. | interchim.fr |

| d-TCO | Aqueous Solution, Blood Serum | Crystalline, bench-stable solids with good stability. | nih.govresearchgate.netrsc.org |

| Antibody-conjugated TCO | Serum (in vivo) | Undergoes slow deactivation via isomerization to CCO, mediated by copper-containing proteins. | nih.gov |

Impact of Thiol-Containing Buffers on TCO Stability and Reactivity

Thiol-containing compounds are ubiquitous in biological systems, with glutathione (B108866) being a major intracellular antioxidant. libretexts.org Therefore, the stability of this compound in the presence of thiols is of paramount importance, particularly for intracellular applications. While TCOs are generally not reactive towards thiols in the same way as maleimides or haloacetamides, thiols can still impact their stability. broadpharm.comthermofisher.com

Some studies have indicated that high concentrations of thiols, such as dithiothreitol (B142953) (DTT) or mercaptoethanol, can promote the isomerization of TCO to CCO. rsc.orgiris-biotech.delsuhsc.edu This process is thought to occur via a radical mechanism and can be dependent on the specific TCO derivative. For example, s-TCO and d-TCO have been shown to isomerize to their cis-isomers in the presence of 30 mM mercaptoethanol, albeit after an induction period of several hours. rsc.org

The reactivity of TCO derivatives in the presence of thiols can vary. For instance, the stability of TCO isomers in the presence of thiol groups is reported to be 2-TCO > 4-TCO, making the 2-TCO isomer a better choice for in vivo applications where thiol concentrations are significant.

The design of TCO derivatives with enhanced stability in thiol-containing buffers is an active area of research. For example, d-TCO derivatives have been reported to be stable in the presence of thiols in buffered solution, highlighting the potential for structural modification to mitigate this liability. nih.govrsc.orgresearchgate.net

The table below outlines the observed effects of thiol-containing buffers on TCO stability:

| TCO Derivative | Thiol Compound | Observation | Reference |

| SiTCH (a TCO analogue) | Mercaptoethanol (30 mM) | Complete isomerization within 2 hours at 22°C. | rsc.org |

| s-TCO | Mercaptoethanol (30 mM) | Isomerization after an 8-hour induction period, with complete conversion after an additional 4 hours. | rsc.org |

| d-TCO | Mercaptoethanol (30 mM) | Isomerization after a 10-hour induction period, with 92% conversion after an additional 14 hours. | rsc.org |

| General TCO | DTT | DTT is a powerful reducing agent used to cleave disulfide bonds and can potentially interact with TCO. | libretexts.orgiris-biotech.delsuhsc.edu |

Advanced Applications in Bioconjugation and Chemical Biology Research

Protein and Peptide Bioconjugation Strategies via TCO-Tetrazine Ligation

The reaction between a TCO group and a tetrazine is a cornerstone of modern bioconjugation. researchgate.net This bioorthogonal reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is characterized by its exceptionally fast kinetics and high selectivity, allowing for the precise coupling of molecules in complex biological environments without interfering with native biochemical processes. conju-probe.comconju-probe.com The TCO-PEG3-oxyamineBoc linker is designed to leverage this powerful chemistry. The TCO moiety serves as the reactive handle for tetrazine ligation, while the PEG3 spacer enhances aqueous solubility and minimizes steric hindrance. conju-probe.comconju-probe.com The oxyamine group, temporarily masked by a tert-Butyloxycarbonyl (Boc) protecting group, provides a secondary, orthogonal conjugation site that can be revealed for subsequent reactions, such as forming an oxime linkage with an aldehyde or ketone. conju-probe.comlibretexts.org

Development of Site-Specific Labeling Methodologies

Achieving site-specific modification of proteins and peptides is crucial for preserving their function and creating homogeneous conjugates. TCO-tetrazine ligation is a key enabler of such precision. nih.gov One powerful strategy involves the use of genetic code expansion (GCE), where a non-canonical amino acid (ncAA) containing a tetrazine moiety is incorporated into a protein at a specific site in response to a unique codon (e.g., an amber stop codon). nih.govnih.gov This creates a protein with a single, precisely placed tetrazine handle.

A protein engineered in this way can then be reacted with this compound. The TCO group on the linker will specifically and rapidly react with the genetically encoded tetrazine on the protein, resulting in a site-specifically modified protein. biorxiv.org This method offers exceptional control over the labeling location, avoiding the often-random modification of native amino acid residues like lysine (B10760008) or cysteine. nih.gov The reaction's speed and bioorthogonality mean it can be performed under mild, physiological conditions, even in complex mixtures like cell lysates. nih.govresearchgate.net

Orthogonal Covalent Immobilization Techniques for Biomolecules

The specific and robust nature of the TCO-tetrazine reaction is also exploited for the controlled immobilization of biomolecules onto surfaces, a critical step in the development of biosensors, microarrays, and diagnostic devices. jove.commdpi.com In this approach, a surface (e.g., a sensor chip or microplate) is functionalized with tetrazine molecules. A biomolecule of interest, such as an antibody or enzyme, is first modified with a TCO linker like this compound.

The TCO-modified biomolecule is then introduced to the tetrazine-activated surface. The ensuing iEDDA reaction covalently and directionally attaches the biomolecule to the surface. nih.govresearchgate.net This method provides significant advantages over traditional passive adsorption, which often leads to random orientation and denaturation of the immobilized protein. By controlling the site of TCO conjugation on the biomolecule (for instance, through the site-specific methods described above), researchers can ensure a uniform orientation that maximizes the biomolecule's activity and accessibility for binding events. mdpi.comresearchgate.net This strategy has been shown to enhance the sensitivity of techniques like ELISA by increasing the density of correctly oriented capture antibodies. mdpi.com

Considerations for Conjugation of Low Abundance Biopolymers

The conjugation of low abundance biopolymers presents a significant challenge due to the low concentrations of the reacting species. conju-probe.comconju-probe.com The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine is particularly well-suited to address this issue due to its unprecedented kinetics, with second-order rate constants that can reach up to 10^6 M⁻¹s⁻¹. biorxiv.orgresearchgate.net

This extremely fast reaction rate means that conjugation can proceed efficiently even when the biopolymers are present at very low concentrations, as is often the case in biological samples. conju-probe.comconju-probe.com The high chemoselectivity of the TCO and tetrazine groups ensures that the reaction occurs exclusively between the intended partners, without side reactions from other functional groups present in the complex biological milieu. conju-probe.com Therefore, linkers like this compound are ideal for applications involving the labeling or capture of rare proteins, peptides, or other biopolymers where high reaction efficiency is paramount for success. nih.govnih.govresearchgate.net

Exploitation in Proteolysis-Targeting Chimera (PROTAC) Development

PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. nih.govnih.gov A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (E3 ligase-PROTAC-POI), which is essential for the ubiquitination and subsequent degradation of the target protein. explorationpub.com

Design Principles for PROTAC Linkers Incorporating this compound

The linker's composition, length, and attachment points are crucial determinants of a PROTAC's efficacy. nih.govexplorationpub.com Linkers based on PEG, such as the one in this compound, are frequently used to improve the solubility and cell permeability of the final PROTAC molecule. axispharm.combiochempeg.com The this compound scaffold is particularly valuable for modular PROTAC assembly strategies, most notably in the development of "Click-formed Proteolysis Targeting Chimeras" (CLIPTACs). nih.gov

In the CLIPTAC approach, the PROTAC is assembled in situ within the cell from two separate precursor molecules. explorationpub.comnih.gov For instance, a TCO-modified ligand for the target protein and a tetrazine-modified recruiter for the E3 ligase (or vice versa) are administered to cells. The rapid and bioorthogonal TCO-tetrazine click reaction then assembles the full, active PROTAC inside the cell. nih.gov This strategy allows for rapid screening of different ligand-linker-ligase combinations and can overcome the challenges associated with synthesizing and delivering large, complex PROTAC molecules. The Boc-protected oxyamine on this compound provides a handle for attaching a POI ligand, while the TCO group is reserved for the in-cell click reaction with a tetrazine-functionalized E3 ligase ligand.

Strategies for E3 Ligase and Target Protein Conjugation utilizing the Linker System

The versatility of the this compound linker facilitates multiple strategies for constructing PROTACs and related systems.

In-Cell CLIPTAC Assembly : As described above, the most prominent strategy involves the in-cell click reaction. A ligand for a target protein (e.g., JQ1 for BRD4) is derivatized with a TCO group, often via an amide bond to a linker like TCO-PEG3-amine (the deprotected form of a related compound). nih.gov Separately, an E3 ligase ligand (e.g., thalidomide (B1683933) for Cereblon) is tagged with a tetrazine. nih.gov When both precursors are introduced to cells, they self-assemble into the functional PROTAC, inducing degradation of the target protein. researchgate.netnih.gov

E3 Ligase-Ligand Free (ELF) Degraders : A novel approach uses genetic code expansion to install a tetrazine-containing ncAA onto the surface of an E3 ligase itself (e.g., Cereblon or SPOP). acs.org This engineered E3 ligase can then be directly conjugated in-cell to a TCO-linker-POI ligand construct. This method allows researchers to explore the potential of novel E3 ligases for which no high-affinity small molecule binders are known, and to map optimal conjugation sites on the ligase surface for promoting degradation. acs.org

The use of this compound and similar linkers in these strategies underscores the power of combining bioorthogonal chemistry with rational drug design to create next-generation therapeutics. axispharm.commedchemexpress.commedchemexpress.com

Research on Target Protein Degradation Mechanisms Mediated by PROTAC Constructs

The modular nature of Proteolysis-Targeting Chimeras (PROTACs) has been significantly advanced by the integration of bioorthogonal chemistry, with TCO linkers playing a key role. PROTACs are bifunctional molecules that recruit a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. medchemexpress.commdpi.com The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.

Researchers have leveraged the TCO-tetrazine reaction to develop "in-cell click-formed" PROTACs, or CLIPTACs. nih.govnih.gov This strategy involves administering two separate, smaller precursor molecules: one containing a TCO-tagged ligand for the POI and another bearing a tetrazine-tagged E3 ligase recruiter (e.g., thalidomide for the CRBN ligase). nih.gov These precursors self-assemble inside the cell via the rapid IEDDA reaction to form the active, full-length PROTAC.

This approach offers several advantages. The smaller, fragmented precursors may possess improved physicochemical properties and cell permeability compared to a large, pre-assembled PROTAC. nih.gov Furthermore, this method provides a powerful tool for studying the mechanism of PROTACs, allowing for precise control over the timing and location of active PROTAC formation.

In a key study, researchers designed a TCO-tagged version of JQ1 (JQ1-TCO), a ligand for the BRD4 protein, and a tetrazine-functionalized thalidomide (Tz-thalidomide). nih.gov When HeLa cells were treated sequentially with these two components, significant, concentration-dependent degradation of BRD4 was observed. Control experiments using an inactive epimer of JQ1-TCO or a methylated thalidomide that cannot bind to CRBN did not result in protein degradation, confirming that the degradation is dependent on the formation of a functional ternary complex (BRD4-CLIPTAC-CRBN). nih.gov This bioorthogonal assembly strategy underscores the utility of TCO-containing linkers like this compound in constructing sophisticated tools to investigate and control protein degradation pathways. mdpi.comnih.gov

Development of Molecular Imaging Probes and Tracers

The TCO-tetrazine ligation is a cornerstone of pretargeting strategies in molecular imaging, a two-step approach that decouples the targeting event from the delivery of the imaging agent. mdpi.comnih.gov First, a TCO-functionalized targeting molecule (e.g., an antibody) is administered and allowed to accumulate at the target site while clearing from non-target tissues. Subsequently, a small, rapidly clearing tetrazine-based imaging probe is administered, which reacts specifically with the TCO-tagged molecule at the target, enabling high-contrast imaging. acs.orgresearchgate.net this compound is an ideal starting material for creating the TCO-functionalized component in these systems.

Radiochemical Labeling Strategies for PET/SPECT Probe Development (e.g., Technetium-99m)

Single-Photon Emission Computed Tomography (SPECT) is a widely used clinical imaging modality, and Technetium-99m (99mTc) is the most common radioisotope employed due to its ideal decay characteristics and availability. mcmaster.ca The pretargeting strategy is particularly advantageous for 99mTc, as its short half-life (6 hours) is often incompatible with the slow pharmacokinetics of large targeting vectors like antibodies. mcmaster.ca

Research has focused on developing 99mTc-labeled tetrazines that can be used in conjunction with TCO-modified targeting agents. nih.govscispace.com In this scheme, a targeting molecule is first functionalized with a TCO derivative. In a separate step, a tetrazine-containing chelator is complexed with 99mTc. This radiolabeled tetrazine is then injected, and it rapidly finds and reacts with the TCO-tagged targeting molecule in vivo.

For example, studies have successfully demonstrated this approach for bone imaging. A TCO-functionalized bisphosphonate (TCO-BP) was used as a bone-targeting agent. acs.orgplos.org Following administration of TCO-BP, a subsequently injected 99mTc-labeled tetrazine showed significant accumulation in areas of high bone metabolism, such as the knees and shoulders of mice, as confirmed by SPECT/CT imaging and biodistribution studies. plos.orgrsc.org Control experiments without the TCO-BP pretargeting step showed negligible bone uptake of the radiolabeled tetrazine, proving the specificity of the in vivo click reaction. acs.org

| Pretargeting Study: 99mTc-Tetrazine for Bone Imaging | |

| Targeting Agent | TCO-functionalized bisphosphonate (TCO-BP) |

| Imaging Agent | 99mTc-HYNIC-tetrazine |

| Animal Model | Normal mice |

| Key Finding | Significant uptake of radioactivity in knees and shoulders at 6 hours post-injection in pretargeted animals. plos.org |

| Control | Negligible bone uptake when 99mTc-HYNIC-tetrazine was administered alone. plos.org |

This strategy has been extended to other radionuclides like 177Lu and to targeting tumors using TCO-modified antibodies, demonstrating the versatility of the TCO-tetrazine system for developing a wide range of SPECT and PET probes. mdpi.comacs.org

Fluorescent Imaging Probe Design and Application in Pretargeting Approaches

In addition to radionuclide-based imaging, the TCO-tetrazine reaction is extensively used for developing fluorescent imaging probes, particularly for in vivo optical imaging and multimodal imaging. nih.govthno.org A common strategy involves conjugating a TCO-PEG linker to a targeting antibody and then using a tetrazine-fluorophore conjugate as the imaging probe. The PEG spacer is crucial for maintaining the solubility and immunoreactivity of the antibody conjugate.

Some tetrazine-fluorophore probes are designed to be "activatable," where the fluorescence is quenched by the tetrazine ring and is only restored upon reaction with a TCO. This significantly reduces background signal and enhances imaging contrast. nih.gov

A powerful application of this technology is in dual-modality PET/Near-Infrared Fluorescence (NIRF) imaging. In one study, the human A33 antibody (huA33) was co-labeled with both a TCO linker and a NIR dye (Dye800). thno.org This dual-labeled antibody was used for pretargeting colorectal cancer xenografts. Following injection of the antibody, a 64Cu-labeled tetrazine was administered for PET imaging. The results enabled visualization of the tumor via both PET and NIRF imaging, providing complementary information from the two modalities. thno.org The TCO linker facilitates the PET imaging component, while the attached dye allows for fluorescence-based detection.

| Multimodal Pretargeting Probe Design | |

| Targeting Vector | huA33 Antibody |

| Modifications | TCO-PEG linker and Dye800 (NIR Fluorophore) |

| PET Probe | 64Cu-Tz-SarAr (tetrazine-based radioligand) |

| Application | Pretargeted PET/NIRF imaging of colorectal cancer xenografts. thno.org |

| Result | Clear visualization of tumor tissue with both imaging modalities. thno.org |

The oxyamine handle on this compound provides a convenient point for attaching targeting ligands or other functionalities, which can then be combined with fluorescent tetrazine probes for a wide array of imaging applications.

In Vivo Bioorthogonal Labeling Studies in Animal Models (pretargeting and active targeting)

Numerous studies in animal models have validated the efficacy of in vivo pretargeting using the TCO-tetrazine bioorthogonal ligation for both SPECT and PET imaging. researchgate.net This approach has been successfully applied to visualize various targets, from solid tumors to central nervous system pathologies. mdpi.commdpi.com

In a foundational study, colon cancer xenografts in mice were imaged using a TCO-modified antibody (CC49) pretargeted with an 111In-labeled tetrazine probe for SPECT imaging. mdpi.comresearchgate.net Mice that received the TCO-antibody followed by the radiolabeled tetrazine 24 hours later showed clear tumor visualization with high tumor-to-muscle ratios. mdpi.com Control groups that received either an unmodified antibody or a non-targeting TCO-antibody showed minimal tumor uptake, highlighting the specificity of the in vivo reaction. mdpi.com

Similar successes have been reported for PET imaging using various radionuclides, including 64Cu, 89Zr, and 18F. nih.govacs.orgnih.gov For instance, pretargeted PET imaging of pancreatic cancer xenografts was achieved using a TCO-conjugated anti-CA19.9 antibody and an 18F-labeled tetrazine. nih.gov These studies consistently demonstrate that the pretargeting strategy leads to high tumor-to-background ratios and significantly reduces the radiation dose to non-target tissues compared to conventional imaging with directly radiolabeled antibodies. acs.orgnih.gov

| Selected In Vivo Pretargeting Studies in Animal Models | |

| Target/Model | Colorectal Cancer Xenografts (LS174T) |

| Targeting Agent | CC49-TCO Antibody |

| Imaging Probe | [111In]1-tetrazine |

| Modality | SPECT |

| Key Outcome | Tumor-to-muscle ratio of 13:1 at 3h post-injection. mdpi.com |

| Target/Model | Pancreatic Cancer Xenografts (BxPC3) |

| Targeting Agent | 5B1-TCO Antibody |

| Imaging Probe | Al[18F]NOTA-labeled tetrazine |

| Modality | PET |

| Key Outcome | Tumor uptake up to 6.4 %ID/g at 4h post-injection. nih.gov |

| Target/Model | Head & Neck Cancer Xenografts (VU-SCC-OE) |

| Targeting Agent | U36-TCO Antibody |

| Imaging Probe | [89Zr]Zr-DFO-PEG5-Tz |

| Modality | PET |

| Key Outcome | Comparable tumor-to-non-target ratios to direct antibody labeling but with significantly lower absorbed doses. acs.org |

These in vivo studies confirm that the TCO-tetrazine reaction is robust and efficient enough for clinical translation, with the TCO moiety serving as a stable and highly reactive bioorthogonal handle.

Cellular and Subcellular Labeling Applications in Chemical Biology

The ability to selectively modify the surface of living cells opens up avenues for studying cellular communication, tracking cell populations, and engineering cell-based therapies. The bioorthogonality of the TCO-tetrazine ligation makes it an exceptional tool for these applications. broadpharm.comnih.gov

Live Cell Surface Modification and Imaging Techniques

This compound is a precursor for reagents used in live-cell surface modification. After deprotection of the oxyamine, it can be reacted with an aldehyde- or ketone-containing biomolecule, such as a modified antibody or a specific cell surface ligand. This TCO-functionalized molecule can then be used to "paint" the surface of live cells. Subsequent introduction of a tetrazine-conjugated probe (e.g., a fluorophore) allows for specific imaging of the labeled cells. nih.gov

Several strategies exist for introducing the TCO handle onto the cell surface:

Antibody Conjugation: TCO groups can be attached to antibodies that recognize specific cell surface antigens. Incubating cells with this TCO-antibody conjugate localizes the reactive handle to the cell membrane for subsequent reaction with a tetrazine probe. nih.gov

Metabolic Labeling: Cells can be metabolically engineered to express unnatural sugars bearing a TCO group on their surface glycans. This allows for the global labeling of the cell surface. acs.org

Lipid Insertion: TCO-functionalized lipids can be synthesized and spontaneously insert into the cell membrane, providing a non-genetic method for displaying TCO groups on the cell surface. rsc.org

For example, researchers have demonstrated that the surfaces of live cells can be selectively labeled using TCO-antibody conjugates followed by the addition of a tetrazine-fluorophore. nih.gov This technique has been used to study protein diffusion and localization on the cell surface. The rapid kinetics of the TCO-tetrazine reaction allows for efficient labeling even at low concentrations, minimizing perturbation to the biological system. broadpharm.comnih.gov This approach provides a powerful method for visualizing and tracking specific cell populations in complex environments. nih.gov

Intracellular Target Identification and Labeling Strategies

The ability to identify and label specific targets within a living cell is crucial for understanding complex biological processes. This compound facilitates this through a two-step process that leverages bioorthogonal chemistry.

The primary strategy involves the use of the TCO group for an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a tetrazine-modified molecule. conju-probe.com This reaction is exceptionally fast and highly selective, proceeding efficiently under the mild conditions required for cellular studies without the need for a copper catalyst. conju-probe.com

The process typically begins with the metabolic or antibody-based incorporation of a tetrazine-modified probe into the cellular target of interest. Following this, this compound is introduced. The TCO moiety of the linker rapidly and specifically reacts with the tetrazine on the target molecule. This "click" reaction forms a stable covalent bond, effectively tagging the intracellular target.

The Boc-protected oxyamine group on the other end of the linker provides a handle for further functionalization. After deprotection of the Boc group, the now-free oxyamine can be ligated to a variety of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags. This allows for the visualization and isolation of the targeted biomolecule. The hydrophilic PEG3 spacer plays a crucial role in this process by enhancing the solubility of the conjugate, reducing aggregation, and minimizing steric hindrance. conju-probe.comaxispharm.com

Key Features of this compound in Intracellular Labeling:

| Feature | Description |

| Bioorthogonality | The TCO-tetrazine reaction is highly specific and does not interfere with native cellular processes. conju-probe.com |

| Rapid Kinetics | The IEDDA reaction is one of the fastest bioorthogonal reactions known, enabling rapid labeling of targets. conju-probe.com |

| Biocompatibility | The reaction proceeds under physiological conditions without the need for toxic catalysts. conju-probe.com |

| Versatility | The oxyamine handle allows for the attachment of a wide range of reporter molecules for various downstream applications. conju-probe.com |

Integration into Advanced Materials Science Research (e.g., surface modification)

The principles of bioorthogonal chemistry that make this compound a valuable tool in cellular studies are also being applied to the field of materials science, particularly for the modification of surfaces. chemimpex.com The goal of such modifications is often to improve the biocompatibility of materials or to create "smart" materials that can interact with biological systems in specific ways. chemimpex.com

One of the primary challenges in materials science is preventing non-specific protein adsorption, or biofouling, which can lead to the failure of medical implants and other devices. biochempeg.com PEGylation, the process of attaching PEG chains to a surface, is a well-established method for reducing biofouling. biochempeg.com

This compound offers a precise and efficient way to PEGylate surfaces. A surface can first be functionalized with tetrazine molecules. Subsequent treatment with this compound results in the covalent attachment of the PEGylated linker via the highly efficient TCO-tetrazine click reaction. This creates a hydrophilic and biocompatible surface layer that can resist protein adsorption. biochempeg.comaxispharm.com

Furthermore, the terminal oxyamine group (after Boc deprotection) can be used to immobilize specific biomolecules, such as antibodies or enzymes, onto the material surface. This allows for the creation of biosensors, targeted drug delivery systems, and other advanced materials with tailored biological functions. chemimpex.com For instance, researchers have explored the use of similar amine-terminated PEG linkers to create bioactive papers through the site-specific and orthogonal covalent immobilization of proteins. broadpharm.com

Research Findings on Surface Modification:

Studies have demonstrated that modifying surfaces with PEG can significantly reduce protein adsorption. For example, grafting PEG onto a polydimethylsiloxane (B3030410) (PDMS) surface has been shown to decrease albumin adsorption by 66% compared to an unmodified surface. biochempeg.com This highlights the potential of using linkers like this compound to create more effective and biocompatible materials.

Spectroscopic and Analytical Characterization Methodologies for Tco Peg3 Oxyamineboc and Its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of TCO-PEG3-oxyamineBoc. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are used to confirm the presence and connectivity of the distinct structural motifs: the TCO ring, the PEG spacer, and the Boc-protected oxyamine terminus.

The ¹H NMR spectrum provides characteristic signals for each part of the molecule. The protons on the trans-cyclooctene (B1233481) ring typically appear in the upfield region, with the olefinic protons showing characteristic chemical shifts and coupling constants that confirm the trans configuration. The repeating ethylene (B1197577) glycol units of the PEG3 spacer produce a complex but distinct set of signals in the range of 3.5-3.7 ppm. The tert-butyloxycarbonyl (Boc) protecting group is easily identified by a sharp singlet corresponding to its nine equivalent protons at approximately 1.4 ppm.

While a definitive, published ¹H NMR spectrum for this specific molecule is not widely available, the expected chemical shifts can be predicted based on data from structurally similar compounds, such as TCO-PEG-amine and other PEGylated linkers osti.govnih.gov. The integration of these signals is crucial for confirming the correct ratio of the different molecular components. For instance, the ratio of the integrated signal areas of the TCO protons to the PEG protons to the Boc protons should correspond to the number of protons in each respective moiety.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This is particularly useful for confirming the presence of quaternary carbons, such as the carbonyl of the Boc group, which are not observable by ¹H NMR.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Molecular Fragment | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| tert-Butyloxycarbonyl (Boc) | -C(CH₃)₃ | ~1.45 | Singlet (s) |

| trans-Cyclooctene (TCO) | Aliphatic CH₂ | 1.80 - 2.40 | Multiplet (m) |

| trans-Cyclooctene (TCO) | Allylic CH | 2.50 - 2.80 | Multiplet (m) |

| PEG3 Spacer | -O-CH₂-CH₂-O- | 3.50 - 3.75 | Multiplet (m) |

| Oxyamine Linker | -O-CH₂- | ~4.10 | Triplet (t) |

| trans-Cyclooctene (TCO) | Olefinic CH=CH | 5.50 - 5.70 | Multiplet (m) |

Note: Predicted values are based on analogous structures in the literature. Actual shifts may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS) for Confirmation of Conjugation Products and Purity

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound, thereby verifying its identity and assessing its purity. High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are typically used.

For the parent compound, MS analysis confirms the correct mass corresponding to its chemical formula. The theoretical molecular weight of this compound (C₂₁H₃₈N₂O₇) is 430.54 g/mol . In ESI-MS, the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The detection of ions with the correct mass-to-charge ratio (m/z) provides strong evidence of the compound's successful synthesis. For example, the expected m/z for the protonated molecule would be approximately 431.27.

MS is also critical for characterizing conjugation products. When this compound is conjugated to a biomolecule, such as a protein, the mass of the resulting conjugate will increase by the mass of the linker. MALDI-TOF (Time-of-Flight) MS is particularly well-suited for analyzing large biomolecules like proteins and can be used to determine the average number of linker molecules attached to each protein (the degree of labeling) nih.gov. For instance, after deprotection of the Boc group and ligation to an aldehyde-modified protein, a corresponding mass shift would be observed. The loss of the Boc group (100.12 g/mol ) and the subsequent addition of the protein mass allows for precise characterization of the conjugate.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Species | Chemical Formula | Theoretical m/z |

|---|---|---|

| [M] | C₂₁H₃₈N₂O₇ | 430.27 |

| [M+H]⁺ | C₂₁H₃₉N₂O₇⁺ | 431.27 |

| [M+Na]⁺ | C₂₁H₃₈N₂NaO₇⁺ | 453.25 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for monitoring the progress of conjugation reactions . Reversed-phase HPLC (RP-HPLC) is most commonly used, where the nonpolar stationary phase (e.g., C18) separates molecules based on their hydrophobicity.

A typical analysis involves injecting the sample onto the HPLC column and eluting it with a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA) nih.gov. The purity of the this compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity of ≥95% is common for commercial-grade reagents ingenieria-analitica.com.

HPLC is also invaluable for monitoring conjugation reactions. For example, upon ligation of the deprotected TCO-PEG3-oxyamine to a protein, the resulting conjugate will be significantly more polar and larger. This will cause it to elute much earlier from an RP-HPLC column than the unreacted, more hydrophobic linker. By analyzing samples over time, the consumption of the starting materials and the formation of the product can be tracked, allowing for the optimization of reaction conditions thermofisher.com. Detection is typically performed using a UV detector at a wavelength where peptides absorb (e.g., 214 or 280 nm) or with a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light-Scattering Detector (ELSD), which are particularly useful for PEG-containing molecules that lack strong UV chromophores thermofisher.com.

Table 3: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm, or ELSD/CAD |

| Expected Elution | Single major peak for pure compound |

UV-Visible Spectroscopy for Reaction Kinetics and Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy is a convenient method for monitoring certain types of reactions involving this compound, particularly if a chromophore is formed or consumed during the process. The this compound molecule itself does not possess a significant chromophore in the near-UV or visible range.

However, the primary use of the oxyamine functionality is its reaction with an aldehyde or ketone to form an oxime bond. If the carbonyl-containing molecule is conjugated to a chromophore, the kinetics of the ligation can be monitored. For instance, the reaction between deprotected TCO-PEG3-oxyamine and an aromatic aldehyde can be followed by monitoring the appearance of a new absorbance maximum corresponding to the newly formed aromatic oxime nih.govnih.gov. This allows for the calculation of reaction rates under various conditions (e.g., pH, catalysts) acs.orgrsc.org.

Similarly, the TCO end of the linker reacts with tetrazines in an inverse-electron demand Diels-Alder reaction. Tetrazines typically have a distinct color and a characteristic absorbance in the visible region (around 520-540 nm). The reaction with TCO consumes the tetrazine, leading to a decrease in this absorbance. By monitoring the disappearance of the tetrazine chromophore over time, the kinetics of the TCO-tetrazine click reaction can be accurately determined .

Table 4: Application of UV-Vis Spectroscopy in Monitoring Reactions of this compound

| Reaction Type | Monitored Species | Wavelength (λ) | Observation |

|---|---|---|---|

| Oxime Ligation | Aromatic Aldehyde + Oxyamine | ~280-350 nm | Increase in absorbance due to oxime formation |

Future Directions and Emerging Research Avenues

Expansion to Novel Bioorthogonal Chemistries and Reaction Pairs

The workhorse reaction for TCO-PEG3-oxyamineBoc is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a 1,2,4,5-tetrazine (B1199680) (Tz). This reaction is renowned for its extraordinarily fast kinetics and high specificity. acs.orgmdpi.com However, the future of bioorthogonal chemistry lies in expanding the toolbox of available reactions. Research is moving towards discovering new reaction partners for TCO and developing entirely new bioorthogonal pairs to provide alternative reactivity profiles, overcome existing limitations, and enable multi-step, orthogonal labeling strategies.

Future research will likely explore pairing TCO derivatives with novel, highly engineered tetrazines, such as those with unique electronic or steric properties, to fine-tune reaction rates or introduce new functionalities. For instance, the development of H-tetrazines and 2-pyridyl-substituted tetrazines has already demonstrated the potential to modulate reactivity beyond what is achievable with standard tetrazine partners. acs.orgacs.org

Beyond the TCO-tetrazine axis, the broader field is exploring other dienophiles for IEDDA reactions, including norbornenes and bicyclononynes (BCN), which offer different stability and kinetic profiles. mdpi.com While TCO is currently one of the most reactive dienophiles, the development of this compound variants could be geared towards reactivity with partners other than tetrazines. This would create orthogonal systems, allowing for multiple, independent chemical transformations to be performed simultaneously within the same biological environment. For example, the development of bioorthogonal reactions stimulated by specific intracellular conditions could enable more precise therapeutic interventions. pcbiochemres.com

Development of Tunable and Responsive this compound Derivatives

The static nature of early bioconjugation reagents is giving way to dynamic, "smart" molecules that can respond to specific triggers. The development of tunable and responsive this compound derivatives is a major research focus, aiming to create tools that can be activated or cleaved with spatiotemporal control.

Tunability is being achieved by modifying each component of the TCO-linker structure. Researchers are creating libraries of TCO scaffolds with varying degrees of ring strain, such as the highly reactive cyclopropane-fused TCO (sTCO) or the more stable and hydrophilic cis-dioxolane-fused TCO (d-TCO), to dial-in specific reaction kinetics. nih.govresearchgate.net The length and composition of the PEG linker can also be adjusted to control solubility, steric hindrance, and pharmacokinetic properties. lookchem.comlumiprobe.com

Responsiveness is most prominently exemplified by "click-to-release" systems. unimi.it In this approach, the TCO moiety is engineered to not only ligate with a tetrazine but to also trigger the cleavage of a payload from its allylic position. researchgate.netrsc.org This has profound implications for prodrug activation, where a systemically administered, TCO-caged drug could be activated at a specific site by a targeted tetrazine. mdpi.comchemrxiv.org Future work will focus on refining this cleavage chemistry for faster release and higher yields. acs.org Furthermore, researchers are exploring novel activation triggers beyond tetrazines, such as linkers that are responsive to specific enzymes, pH changes, or external stimuli like light, which could be incorporated into next-generation TCO derivatives. americanpharmaceuticalreview.com An emerging strategy involves "caged" tetrazines that are activated by cell-specific enzymes, which can then react with a TCO-modified molecule, offering a highly targeted activation mechanism. chemrxiv.org

| Derivative Type | Tuning/Response Mechanism | Potential Application | Reference |

| sTCO Analogs | Increased ring strain | Ultra-fast labeling in time-critical processes | nih.gov |

| d-TCO Analogs | Fused dioxolane ring | Enhanced stability and hydrophilicity for in vivo studies | mdpi.comresearchgate.net |

| Cleavable TCO (cTCO) | Tetrazine-triggered pyridazine (B1198779) elimination | Controlled release of drugs or imaging agents | unimi.itresearchgate.netacs.org |

| Variable PEG Linkers | Altered PEG chain length (e.g., PEG4, PEG12) | Optimization of solubility and pharmacokinetics | lookchem.com |

| Enzyme-Activated Systems | Enzymatic uncaging of a tetrazine partner | Cell-specific bioconjugation and prodrug activation | chemrxiv.org |

Integration with Multi-Modal Chemical Biology Tools and Techniques

The true power of a chemical tool like this compound is realized when it is integrated with other advanced techniques. A significant future direction is the combination of TCO-based chemistry with multi-modal imaging and therapeutic platforms, enabling researchers to visualize and manipulate biological processes with unprecedented detail.

This integration is already well underway in the field of nuclear medicine, particularly for pretargeted imaging and therapy. pcbiochemres.com In a typical pretargeting scenario, a TCO-modified antibody is administered and allowed to accumulate at a tumor site. Subsequently, a fast-clearing, tetrazine-linked radiotracer (e.g., carrying ¹⁸F, ⁶⁴Cu, or ⁸⁹Zr) is injected, which rapidly "clicks" onto the tumor-bound antibody, providing a high-contrast image for PET or SPECT scans. acs.orgnih.gov

Future developments will focus on creating single-molecule probes that combine multiple modalities. For example, researchers have developed bioorthogonal fluorogenic chelate linkers that incorporate a TCO or tetrazine, a PET tracer like ⁸⁹Zr, and a fluorophore for optical imaging. nih.gov This allows for dual-modality PET and fluorescence imaging from a single construct. The use of "dual bioorthogonal" approaches, where a biomolecule is modified with two different click handles (e.g., an azide (B81097) for reaction with DBCO and a TCO for reaction with tetrazine), allows for the stepwise and controlled assembly of complex molecular imaging agents. lookchem.com This strategy enables the construction of theranostic agents, which combine diagnostic imaging with targeted therapy, representing a cornerstone of personalized medicine. nih.gov

Engineering of Enhanced Stability and Reactivity Profiles for this compound

A central challenge in the design of TCO-based reagents is the inherent trade-off between reactivity and stability. mdpi.com The high ring strain that makes TCO so reactive also renders it susceptible to deactivation, primarily through isomerization to its unreactive cis-cyclooctene (CCO) form, a process that can be catalyzed by species present in biological environments like serum proteins. nih.govresearchgate.net

A major research effort is dedicated to engineering the TCO scaffold to optimize this balance. Key strategies include:

Structural Modification: Creating new TCO skeletons, such as the aforementioned sTCO and d-TCO, has yielded derivatives with significantly enhanced reactivity or stability. nih.govresearchgate.net For instance, sTCO is one of the fastest TCOs to date, while d-TCO shows excellent stability in human serum, making it ideal for in vivo applications. nih.gov

Stereochemical Control: The reactivity of functionalized TCOs is highly dependent on stereochemistry. The axial isomer of a TCO derivative is significantly more reactive than its equatorial counterpart. researchgate.net Future synthetic strategies will focus on the stereocontrolled synthesis of the more reactive axial isomers to ensure batch-to-batch consistency and maximal reactivity. acs.org

Linker Optimization: The linker connecting the TCO to the rest of the molecule plays a crucial role. While hydrophilic PEG linkers can prevent the TCO from becoming inaccessible within a conjugated protein, thereby preserving its reactivity, they can also expose the TCO to isomerizing agents in the bloodstream. lookchem.com Conversely, shortening the linker can increase steric hindrance around the TCO, shielding it from deactivation. nih.gov

Novel Stabilization Methods: Innovative approaches to prevent isomerization during storage and handling are being explored. One such method involves the temporary complexation of the TCO with silver(I) ions, which stabilizes the trans configuration. The TCO can be readily released from the complex just prior to use. researchgate.net

| TCO Variant | Key Feature | Reactivity vs. Parent TCO | Stability Profile | Reference |

| Parent TCO | Standard scaffold | Baseline | Susceptible to isomerization by thiols and serum proteins | nih.govresearchgate.net |

| sTCO | Cyclopropane-fused | ~160-fold faster | Lower stability, isomerizes rapidly in high thiol concentrations | nih.gov |

| d-TCO | Dioxolane-fused | ~27-fold faster | High stability in serum and aqueous solution | researchgate.net |

| Axial Isomer | Axial configuration of substituent | ~4-fold faster than equatorial | Higher energy state than equatorial isomer | researchgate.net |

Broader Applications in Advanced Chemical Synthesis and Materials Science

While the primary applications of this compound have been in bioconjugation and chemical biology, its unique reactivity is finding a home in the broader fields of chemical synthesis and materials science. nih.gov

In advanced chemical synthesis , the TCO-tetrazine ligation is being used to construct complex molecular architectures that are difficult to access through traditional methods. This includes the in situ synthesis of therapeutics like PROTACs, where the TCO and tetrazine handles bring two separate components together inside a cell to form the active drug. pcbiochemres.comchemrxiv.org

In materials science , TCO derivatives are being used as monomers in polymer chemistry. The high ring strain of TCO enables its use in living ring-opening metathesis polymerization (ROMP) to create well-defined polymers like hydroxylated polycyclooctene and block copolymers containing polyethylene (B3416737) blocks. acs.org This opens the door to new biocompatible and functional materials. A particularly innovative application is the creation of depolymerizable polymers. By designing a TCO monomer with carefully tuned ring strain, scientists have created polymers that can be triggered to depolymerize back to their monomeric units, a significant advance for developing chemically recyclable and sustainable materials. digitellinc.com Furthermore, the TCO-tetrazine reaction is an efficient tool for the surface functionalization of materials, allowing for the immobilization of biomolecules onto nanoparticles, micelles, and other polymeric structures for applications in drug delivery and diagnostics. rsc.orgacs.org

Q & A

Q. What are the standard synthetic routes for TCO-PEG3-oxyamineBoc, and how can purity be validated?

this compound is synthesized via stepwise conjugation of trans-cyclooctene (TCO) with a PEG3 spacer and oxyamine-Boc-protected termini. Key steps include:

- Coupling reactions : NHS ester chemistry (TCO-PEG3-NHS ester) for amine-reactive conjugation, followed by Boc protection of the oxyamine group .

- Purification : Size-exclusion chromatography or HPLC to isolate the product.

- Characterization : NMR (¹H/¹³C) for structural confirmation, LC-MS for molecular weight validation, and FT-IR to verify functional groups. Purity is assessed via analytical HPLC (≥95% threshold) .

Q. How is this compound typically employed in bioconjugation workflows?

The compound enables site-specific conjugation via two reactive handles:

- TCO group : Reacts with tetrazines in bioorthogonal "click" chemistry for rapid, selective labeling in live-cell imaging .

- Oxyamine-Boc : After Boc deprotection (e.g., TFA treatment), the oxyamine reacts with ketones/aldehydes in pH-controlled conditions (e.g., Schiff base formation followed by stabilization). Applications include antibody-drug conjugates (ADCs) and protein-polymer hybrids. Optimize molar ratios (1:1.5–1:3, reagent-to-target) and reaction time (2–24 hrs) to minimize crosslinking .

Q. What analytical techniques are critical for verifying this compound stability under experimental conditions?

- Stability assays : Monitor hydrolysis/degradation via LC-MS under physiological buffers (pH 7.4, 37°C) over 24–72 hours.

- Functional group integrity : Use Ellman’s test (free thiols) or UV-Vis spectroscopy (tetrazine quenching for TCO activity).

- Storage : Lyophilize and store at -20°C in anhydrous DMSO to prevent PEG oxidation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s efficiency in in vivo bioorthogonal labeling?

Apply the PICO framework :

- Population : Tumor-bearing mouse models expressing surface antigens (e.g., HER2).

- Intervention : Administer this compound-conjugated targeting agents (e.g., antibodies), followed by tetrazine-dye probes.

- Comparison : Control groups using non-PEGylated TCO linkers or alternative click chemistry (e.g., SPAAC).

- Outcome : Quantify labeling specificity (confocal microscopy) and pharmacokinetics (fluorescence biodistribution over 24–48 hrs). Use statistical tools (ANOVA) to compare signal-to-noise ratios .

Q. How should researchers resolve contradictions in reaction yields reported for this compound-mediated conjugations?

Contradictions often arise from variability in:

- Deprotection efficiency : Verify Boc removal via TFA titration and confirm free oxyamine with ninhydrin assays.

- Reaction conditions : Optimize pH (4.5–6.5 for oxyamine-aldehyde reactions) and temperature (4–25°C).

- Data normalization : Use internal standards (e.g., UV-active tags) to quantify conjugation yields via HPLC. Conduct a systematic review of published protocols, applying COSMOS-E guidelines to assess study quality, confounders (e.g., buffer composition), and statistical heterogeneity .

Q. What strategies mitigate off-target effects when using this compound in cellular studies?

- Dose optimization : Perform dose-response curves (0.1–10 µM) to balance specificity and cytotoxicity.

- Blocking controls : Pre-treat cells with excess TCO or tetrazine inhibitors to confirm signal specificity.

- Multi-omics validation : Combine proteomics (SILAC) and transcriptomics to identify non-specific binding partners. Reference FINER criteria to ensure feasibility and relevance in experimental design .

Q. How can computational modeling enhance the design of this compound-based conjugates?

- Molecular dynamics (MD) simulations : Predict PEG3 spacer flexibility and solvent accessibility of reactive groups.

- Docking studies : Model interactions between TCO and tetrazine derivatives to optimize reaction kinetics.

- QSPR models : Correlate structural features (e.g., PEG length) with in vivo clearance rates. Validate predictions with SPR (binding affinity) and in vitro stability assays .

Methodological Frameworks

- PICO : Use to structure hypotheses for comparative studies (e.g., this compound vs. DBCO-PEG3) .